molecular formula C24H32N2O4S B2617713 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide CAS No. 921914-55-8

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide

Cat. No.: B2617713
CAS No.: 921914-55-8
M. Wt: 444.59
InChI Key: HRNIGXBXIDPDID-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H32N2O4S and its molecular weight is 444.59. The purity is usually 95%.
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Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide is a complex organic compound characterized by its unique oxazepine structure combined with a sulfonamide moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

  • Molecular Formula : C23H28N2O5
  • Molecular Weight : Approximately 412.486 g/mol
  • Functional Groups : Benzoxazepine core, sulfonamide group

The structure of this compound suggests it may interact with various biological targets due to the presence of multiple functional groups.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes that play crucial roles in metabolic pathways.
  • Receptor Binding : It could modulate signaling pathways by binding to various receptors.
  • Genetic Material Interaction : Potential effects on gene expression through interaction with DNA or RNA.

In Vitro Studies

Preliminary studies have indicated that compounds with similar structural features exhibit significant biological activities. For instance:

CompoundBiological ActivityIC50 (µM)
Compound AInhibition of squalene synthase0.67
Compound BAntiproliferative effects on cancer cells1.84

These findings suggest that the target compound may also possess similar inhibitory effects on key enzymes involved in lipid metabolism and cell proliferation.

Case Studies and Research Findings

Research has shown that compounds structurally related to this sulfonamide have demonstrated various biological activities:

  • Antitumor Activity : Compounds with oxazepine structures have been reported to exhibit antiproliferative effects against several cancer cell lines.
  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains by disrupting their cell wall synthesis.
  • Anti-inflammatory Effects : Sulfonamides are known for their anti-inflammatory properties, which could be relevant for therapeutic applications in inflammatory diseases.

Toxicological Profile

The safety and toxicity profile of this compound remains to be fully elucidated. However, studies on related compounds indicate potential cytotoxicity at higher concentrations.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4S/c1-8-11-26-20-13-19(9-10-21(20)30-14-24(6,7)23(26)27)25-31(28,29)22-17(4)15(2)12-16(3)18(22)5/h9-10,12-13,25H,8,11,14H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNIGXBXIDPDID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C(=CC(=C3C)C)C)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.